Fmoc-D-Pro-OH

Catalog No.
S1768453
CAS No.
101555-62-8
M.F
C20H19NO4
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Pro-OH

CAS Number

101555-62-8

Product Name

Fmoc-D-Pro-OH

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1

InChI Key

ZPGDWQNBZYOZTI-GOSISDBHSA-N

SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Synonyms

Fmoc-D-Pro-OH;Fmoc-D-proline;101555-62-8;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-proline;N-Fmoc-D-proline;N-Fmoc-Pro-OH(N-Fmoc-L-proline);(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylicacid;FMOC-D-PRO;AC1LELF0;FMOC-3-PRO-OH;AC1Q71DS;KSC908S9R;47532_ALDRICH;SCHEMBL119560;N-ALPHA-FMOC-D-PROLINE;47532_FLUKA;CTK8A8998;ZINC56735;MolPort-003-934-152;ACT03454;ANW-14488;CF-195;MFCD00077067;AKOS015924247;AB02952

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Building Block for Peptide Synthesis

Fmoc-D-Pro-OH, also known as Fmoc-D-proline, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Fmoc-D-Pro-OH, specifically the "D" isomer of proline, introduces the D-proline amino acid into the peptide chain with a specific handedness or chirality. This is crucial because peptides can have different biological activities depending on the arrangement of their amino acids, and D-amino acids can sometimes play important roles in these activities [].

Applications in Peptide Research

Fmoc-D-Pro-OH is used in various scientific research applications related to peptides. Some examples include:

  • Studying protein structure and function: By incorporating D-proline into specific positions within a peptide, researchers can probe the role of this amino acid in protein folding, stability, and interactions with other molecules [, ].
  • Developing therapeutic peptides: D-proline can sometimes enhance the stability of peptides against enzymatic degradation, making them potentially more suitable for therapeutic applications []. Fmoc-D-Pro-OH can be used to synthesize these modified peptides for further research and development.
  • Investigating protein-protein interactions: D-proline can be used as a "probe" to study interactions between proteins, as its presence can sometimes alter the binding affinity or specificity of the peptide [].

Fmoc-D-Pro-OH, or Fluorenylmethyloxycarbonyl-D-Proline, is an amino acid derivative characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the D-proline amino acid. This compound has the molecular formula C20H19NO4 and a CAS number of 101555-62-8. It appears as a white or off-white powder and is primarily used in peptide synthesis due to its ability to introduce D-proline residues into peptides. The specific optical rotation of Fmoc-D-Pro-OH is approximately +31.0° in dimethylformamide, indicating its chiral nature .

Fmoc-D-Pro-OH is predominantly utilized in solid-phase peptide synthesis. The Fmoc group serves as a protective group that can be removed under basic conditions, allowing for sequential coupling of amino acids. Typical reactions involving Fmoc-D-Pro-OH include:

  • Deprotection: The removal of the Fmoc group using a base such as piperidine.
  • Coupling: Reacting with activated carboxylic acids or other amino acids to form peptide bonds.
  • Cyclization: Formation of cyclic peptides through intramolecular reactions involving the D-proline residue .

D-proline residues impart unique conformational properties to peptides, influencing their biological activity. Fmoc-D-Pro-OH has been studied for its role in stabilizing certain peptide structures, particularly in cyclic peptides and peptidomimetics. Additionally, proline-rich peptides are known to interact with various biological targets, including receptors and enzymes, potentially affecting metabolic pathways and cellular signaling .

The synthesis of Fmoc-D-Pro-OH typically involves the following steps:

  • Protection of D-proline: D-proline is reacted with Fmoc chloride in the presence of a base (such as triethylamine) to introduce the Fmoc protecting group.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.
  • Characterization: The final compound is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-D-Pro-OH is widely used in:

  • Peptide Synthesis: As a building block in the construction of peptides containing D-proline.
  • Drug Development: In the design of peptidomimetics that mimic natural peptide structures for therapeutic applications.
  • Biotechnology: In studies involving protein folding and stability due to its unique conformational contributions .

Research has shown that peptides containing D-proline exhibit distinct interactions with various biological targets compared to their L-amino acid counterparts. These interactions can lead to altered binding affinities and specific biological responses. Studies often focus on:

  • Receptor Binding: Evaluating how D-proline-containing peptides bind to G-protein coupled receptors.
  • Enzyme Activity: Investigating the effects of D-proline on enzyme kinetics and substrate specificity .

Several compounds are structurally related to Fmoc-D-Pro-OH, including:

Compound NameStructure CharacteristicsUnique Features
Fmoc-L-Pro-OHL-proline derivative with Fmoc groupCommonly used in standard peptide synthesis
Fmoc-D-Ala-OHAlanine derivative with Fmoc groupSmaller side chain affecting peptide conformation
Fmoc-D-Val-OHValine derivative with Fmoc groupBranched side chain influencing hydrophobic interactions
Fmoc-D-Leu-OHLeucine derivative with Fmoc groupLarger side chain enhancing hydrophobicity

Fmoc-D-Pro-OH stands out due to its D-amino acid configuration, which confers unique properties such as increased resistance to proteolytic degradation and altered biological activity compared to L-amino acids .

XLogP3

3.4

Wikipedia

Fmoc-D-proline

Dates

Modify: 2023-08-15

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